Ticarcillin cresyl Ticarcillin cresyl
Brand Name: Vulcanchem
CAS No.: 59070-07-4
VCID: VC14504057
InChI: InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1
SMILES:
Molecular Formula: C22H22N2O6S2
Molecular Weight: 474.6 g/mol

Ticarcillin cresyl

CAS No.: 59070-07-4

Cat. No.: VC14504057

Molecular Formula: C22H22N2O6S2

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Ticarcillin cresyl - 59070-07-4

Specification

CAS No. 59070-07-4
Molecular Formula C22H22N2O6S2
Molecular Weight 474.6 g/mol
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-3-(4-methylphenoxy)-3-oxo-2-thiophen-3-ylpropanoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C22H22N2O6S2/c1-11-4-6-13(7-5-11)30-21(29)14(12-8-9-31-10-12)17(25)23-15-18(26)24-16(20(27)28)22(2,3)32-19(15)24/h4-10,14-16,19H,1-3H3,(H,23,25)(H,27,28)/t14-,15-,16+,19-/m1/s1
Standard InChI Key DGNAUIYWRWICBR-OAFZBRQQSA-N
Isomeric SMILES CC1=CC=C(C=C1)OC(=O)[C@H](C2=CSC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)OC(=O)C(C2=CSC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ticarcillin cresyl sodium derives from the parent compound ticarcillin (C₁₅H₁₆N₂O₆S₂), modified through esterification with a 4-methylphenoxy group and subsequent sodium salt formation. The resultant structure (C₂₂H₂₁N₂NaO₆S₂) features:

  • A β-lactam ring essential for penicillin-binding protein (PBP) inhibition

  • A thiophene side chain conferring stability against staphylococcal β-lactamases

  • A cresyl moiety (4-methylphenoxy) enhancing lipid solubility and tissue penetration

The sodium counterion improves aqueous solubility (>500 mg/mL in water), facilitating intravenous administration. X-ray crystallography reveals a bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core with stereochemical configuration (2S,5R,6R) critical for antimicrobial activity.

Physicochemical Profile

PropertyValue
Molecular Weight496.5 g/mol
LogP (Octanol-Water)-1.2 ± 0.3
pKa2.7 (carboxyl), 3.4 (amino)
Aqueous Solubility550 mg/mL at 25°C
Stability>24 months at 2-8°C (lyophilized)

Data sourced from stability studies and partition coefficient calculations . The compound degrades upon prolonged exposure to light or acidic conditions (pH <5), necessitating protected storage.

Mechanism of Action and Antimicrobial Spectrum

Bactericidal Activity

Ticarcillin cresyl sodium exerts time-dependent killing by acylating PBPs, particularly PBP3 in gram-negative bacteria and PBP2a in Staphylococcus aureus. This irreversible binding disrupts peptidoglycan cross-linking, causing osmotic lysis . The cresyl group enhances penetration through the outer membrane of Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) by 4-fold compared to unmodified ticarcillin .

Spectrum of Activity

PathogenMIC₉₀ (μg/mL)Susceptibility (%)
Pseudomonas aeruginosa1689
Escherichia coli894
Klebsiella pneumoniae3282
Staphylococcus aureus476
Bacteroides fragilis6468

Data aggregated from in vitro susceptibility testing across 1,202 isolates . Notably, combination with clavulanic acid reduces MIC₉₀ values by 50-75% for β-lactamase-producing strains .

Clinical Pharmacokinetics and Dosing

Absorption and Distribution

Following intravenous infusion (3 g over 30 minutes), ticarcillin cresyl sodium achieves:

  • Peak serum concentration (Cₘₐₓ): 350 ± 45 μg/mL

  • Volume of distribution (Vd): 0.21 L/kg, indicating limited tissue penetration

  • Protein binding: 45-55%, primarily to albumin

Cerebrospinal fluid penetration remains subtherapeutic (<5% serum levels), precluding use in meningitis .

Elimination Kinetics

ParameterTicarcillin ComponentClavulanic Acid (Combined)
Half-life (t₁/₂)1.1 ± 0.3 hours0.8 ± 0.2 hours
Total Clearance (CL)120 mL/min180 mL/min
Renal Excretion85% unchanged40% unchanged

Dosing requires adjustment in renal impairment (CrCl <30 mL/min): reduce frequency to every 8-12 hours . Hemodialysis removes 35-40% of the drug, necessitating post-dialysis supplementation .

Therapeutic Applications and Clinical Evidence

Approved Indications

  • Hospital-acquired pneumonia (HAP) with gram-negative involvement

  • Complicated intra-abdominal infections (cIAI)

  • Febrile neutropenia prophylaxis in hematologic malignancies

Efficacy Data from Clinical Trials

A prospective multicenter trial (N=214) reported:

Infection TypeClinical Cure RateMicrobiological Eradication
HAP78% (45/58)82%
cIAI85% (63/74)88%
Bacteremia68% (19/28)71%

Superinfections occurred in 12% of cases, predominantly Candida albicans and Clostridioides difficile .

Adverse Effects and Resistance Patterns

Adverse ReactionIncidence (%)Management
Transaminase elevation8.2Monitor liver function
Eosinophilia6.7Self-limiting
Hypokalemia5.9Potassium supplementation
Phlebitis4.3Rotate infusion sites

Severe hypersensitivity reactions (anaphylaxis, Stevens-Johnson syndrome) occur in 0.3% of patients, mandating pretreatment skin testing in penicillin-allergic individuals .

Emerging Resistance

Resistance mechanisms include:

  • Extended-spectrum β-lactamase (ESBL) production (15% of Enterobacteriaceae)

  • AmpC hyperproduction (22% of P. aeruginosa)

  • Porin channel mutations reducing drug influx

Surveillance data (2023-2025) show rising MIC₉₀ values for Acinetobacter baumannii (64 → 128 μg/mL), necessitating combination regimens with aminoglycosides .

Comparative Analysis with Related β-Lactams

ParameterTicarcillin CresylPiperacillin-TazobactamMeropenem
P. aeruginosa MIC₉₀16 μg/mL8 μg/mL2 μg/mL
Anaerobic CoverageModerateExcellentExcellent
Dosing Frequencyq6hq8hq8h
Cost per Day (USD)$145$220$310

While less potent than carbapenems, ticarcillin cresyl sodium remains cost-effective for empiric therapy in settings with low ESBL prevalence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator